molecular formula C22H22N2O2 B5780577 {1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone

{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone

Cat. No. B5780577
M. Wt: 346.4 g/mol
InChI Key: HSXUWVVBDSAXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is commonly referred to as O-DSMT and is known for its potent analgesic effects. O-DSMT is structurally similar to tramadol, a widely used opioid painkiller. However, O-DSMT is not an opioid and does not produce the same adverse side effects associated with opioids.

Mechanism of Action

The exact mechanism of action of O-DSMT is not fully understood. However, it is believed to act on the mu-opioid receptors in the brain and spinal cord, similar to opioids. O-DSMT also has an affinity for the serotonin and norepinephrine transporters, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
O-DSMT has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain sensitivity and increase pain threshold in animal models. O-DSMT has also been shown to produce sedation and respiratory depression, although to a lesser extent than opioids.

Advantages and Limitations for Lab Experiments

One advantage of using O-DSMT in lab experiments is its potent analgesic effects. It can be used to study the mechanisms of pain and pain management in animal models. However, one limitation is its potential for sedation and respiratory depression, which may affect the results of experiments.

Future Directions

There are several future directions for research on O-DSMT. One area of interest is its potential as a treatment for opioid addiction. O-DSMT has been found to have a lower potential for abuse and dependence compared to opioids, making it a promising alternative. Additionally, further research is needed to fully understand the mechanism of action of O-DSMT and its potential for pain management.

Synthesis Methods

The synthesis of O-DSMT is a complex process that involves several steps. The initial step involves the reaction of 3-(phenylamino)-1-(2-phenylethyl)propan-1-one with piperidine to form {1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone. The resulting compound is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

O-DSMT has been the subject of several scientific studies due to its potent analgesic effects. It has been shown to be effective in reducing pain in animal models of acute and chronic pain. Additionally, O-DSMT has been found to have a lower potential for abuse and dependence compared to opioids, making it a promising alternative for pain management.

properties

IUPAC Name

2-(3-benzoylindol-1-yl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-21(23-13-7-2-8-14-23)16-24-15-19(18-11-5-6-12-20(18)24)22(26)17-9-3-1-4-10-17/h1,3-6,9-12,15H,2,7-8,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXUWVVBDSAXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(phenylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone

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